Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate is a complex organic compound that belongs to the class of benzoimidazothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate typically involves the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent such as 1,4-dioxane under reflux conditions . The reaction is monitored using techniques like NMR spectroscopy to confirm the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exerting its antimycobacterial effects . Additionally, it may interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide analogues: These analogues have been studied for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate stands out due to its specific structural features, which confer unique biological activities. Its ability to selectively inhibit certain enzymes and interact with molecular targets makes it a valuable compound for further research and development .
Biological Activity
Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C20H18N2O3S and a molecular weight of approximately 366.434 g/mol. The compound features a unique combination of imidazole and benzothiazole moieties that contribute to its biological efficacy.
Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit significant biological activities, particularly in anticancer applications. The mechanisms through which this compound exerts its effects include:
- Cytotoxicity : Studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and melanoma cell lines. The IC50 values for these effects are often in the low micromolar range.
- Radiosensitization : this compound has been identified as a potential radiosensitizer, enhancing the efficacy of radiation therapy by interfering with cellular processes such as DNA repair and apoptosis.
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
Compound Name | Structural Features | Biological Activity | IC50 Value |
---|---|---|---|
This compound | Imidazole and benzothiazole moieties | Anticancer activity | IC50 = 0.15 μM (Hep G2) |
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole | Sulfonamide substitution | Anticancer activity | IC50 = 0.097 μM |
7-bromo-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole | Bromo substitution | Effective against melanoma cell lines | IC50 = 0.12 μM |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on Hep G2 cells, researchers observed significant dose-dependent cytotoxicity. The compound demonstrated an IC50 value of approximately 0.15 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting the cell cycle at the G2/M phase.
Case Study 2: Radiosensitization Potential
Another study investigated the radiosensitizing effects of this compound in combination with radiation therapy in melanoma models. The results indicated that pre-treatment with this compound significantly enhanced the sensitivity of tumor cells to radiation-induced damage. The combination therapy led to a marked reduction in tumor growth compared to controls receiving radiation alone.
Properties
CAS No. |
81950-37-0 |
---|---|
Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate |
InChI |
InChI=1S/C19H16N2O2S/c1-2-23-18(22)11-13-7-9-14(10-8-13)15-12-21-16-5-3-4-6-17(16)24-19(21)20-15/h3-10,12H,2,11H2,1H3 |
InChI Key |
NTKXSKLSRLWJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.